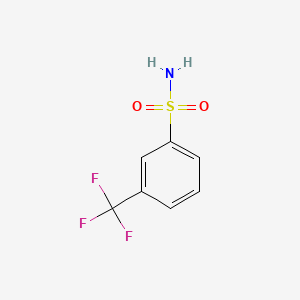

3-(Trifluoromethyl)benzenesulfonamide

Description

The exact mass of the compound 3-(Trifluoromethyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54561. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTVRDMZQSHCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288176 | |

| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-58-2 | |

| Record name | 672-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzenesulfonamide

This guide provides a comprehensive technical overview of a reliable and well-established synthetic pathway to 3-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry and drug discovery. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations essential for successful synthesis in a research and development setting.

Introduction: The Significance of the Trifluoromethylsulfonamide Moiety

The 3-(trifluoromethyl)benzenesulfonamide scaffold is of significant interest to the pharmaceutical industry. The trifluoromethyl group (CF3) is a well-known pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The sulfonamide group, on the other hand, is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, contributing to the pharmacokinetic and pharmacodynamic profile of a drug candidate. The combination of these two moieties on a benzene ring provides a synthetically accessible and tunable platform for the development of novel therapeutic agents. For instance, benzenesulfonamide derivatives are known to exhibit anti-influenza activity by inhibiting hemagglutinin.[1]

This guide will focus on a robust and scalable two-step synthesis commencing from the readily available 3-(trifluoromethyl)aniline. The pathway involves the formation of an intermediate arylsulfonyl chloride via a Sandmeyer-type reaction, followed by amination to yield the desired product.

Core Synthesis Pathway: From Aniline to Sulfonamide

The chosen synthetic route is a classic and dependable method that proceeds in two distinct, high-yielding steps:

-

Diazotization and Chlorosulfonylation (Sandmeyer-type Reaction): Conversion of 3-(trifluoromethyl)aniline to 3-(trifluoromethyl)benzenesulfonyl chloride.

-

Amination: Reaction of the sulfonyl chloride with an ammonia source to form 3-(trifluoromethyl)benzenesulfonamide.

Caption: Overall synthetic scheme for 3-(trifluoromethyl)benzenesulfonamide.

Part 1: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl chloride

The conversion of an aromatic amine to a sulfonyl chloride is efficiently achieved through a Sandmeyer-type reaction. This reaction involves the diazotization of the aniline derivative, followed by a copper-catalyzed reaction with sulfur dioxide.[2][3]

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 3-(Trifluoromethyl)aniline | 161.12 | 0.6 | 96.7 g |

| Concentrated Hydrochloric Acid | 36.46 | - | 200 mL |

| Glacial Acetic Acid | 60.05 | - | 60 mL + 600 mL |

| Sodium Nitrite | 69.00 | 0.65 | 44.8 g |

| Water | 18.02 | - | 65 mL |

| Sulfur Dioxide | 64.07 | - | To saturation |

| Cuprous Chloride | 98.99 | - | 15 g |

| Diethyl Ether | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate | 84.01 | - | As needed |

| Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

Diazotization:

-

In a 1000-mL beaker equipped with a mechanical stirrer, combine 200 mL of concentrated hydrochloric acid and 60 mL of glacial acetic acid.

-

Add 96.7 g (0.6 mol) of 3-(trifluoromethyl)aniline in one portion. The hydrochloride salt will precipitate.

-

Cool the stirred mixture to -10 °C in a dry ice-ethanol bath.

-

Prepare a solution of 44.8 g (0.65 mol) of sodium nitrite in 65 mL of water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below -5 °C.

-

After the addition is complete, stir the mixture for an additional 45 minutes between -10 °C and -5 °C.

-

-

Preparation of the SO2/CuCl Reagent:

-

While the diazotization is completing, place 600 mL of glacial acetic acid in a 4000-mL beaker with magnetic stirring.

-

Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.

-

Add 15 g of cuprous chloride. Continue bubbling sulfur dioxide until the yellow-green suspension turns blue-green (approximately 20-30 minutes).

-

Cool this mixture in an ice bath with stirring.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the cold SO2/CuCl/acetic acid mixture with vigorous stirring. A significant amount of nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to stir and warm to room temperature over 2-3 hours.

-

Pour the reaction mixture onto 1500 g of crushed ice in a large beaker.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with diethyl ether until the organic layer is colorless.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until the washings are neutral, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Distill the residue under vacuum (bp 54–55 °C at 0.1 mm Hg) to yield 3-(trifluoromethyl)benzenesulfonyl chloride as a colorless to slightly yellow liquid (yield: 68-79%).[2]

-

Caption: Experimental workflow for the synthesis of the sulfonyl chloride intermediate.

Causality Behind Experimental Choices

-

Low-Temperature Diazotization: Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a temperature between -10 °C and -5 °C is critical to ensure the formation of the diazonium salt and prevent side reactions.

-

In Situ SO2 Saturation: Using a saturated solution of sulfur dioxide in acetic acid ensures a high concentration of this key reactant for the Sandmeyer reaction, driving the reaction towards the desired sulfonyl chloride.

-

Copper(I) Catalyst: Cuprous chloride acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the displacement of the diazonium group and the formation of the sulfonyl chloride.

-

Aqueous Work-up with Bicarbonate Wash: The bicarbonate wash is essential to neutralize any remaining acids (HCl, acetic acid) from the reaction mixture, which is crucial before the final distillation to prevent decomposition of the product.

Part 2: Synthesis of 3-(Trifluoromethyl)benzenesulfonamide

The final step is the amination of the synthesized 3-(trifluoromethyl)benzenesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfur atom, where ammonia or an ammonia equivalent displaces the chloride.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| 3-(Trifluoromethyl)benzenesulfonyl chloride | 244.62 | 0.1 | 24.5 g |

| Ammonium Hydroxide (28-30%) | 35.05 | Excess | ~100 mL |

| Dichloromethane (DCM) | 84.93 | - | As needed |

| Water | 18.02 | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

Procedure:

-

Reaction Setup:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, add 100 mL of concentrated ammonium hydroxide.

-

Dissolve 24.5 g (0.1 mol) of 3-(trifluoromethyl)benzenesulfonyl chloride in a minimal amount of a suitable solvent like dichloromethane or add it neat if it is a liquid.

-

-

Amination Reaction:

-

Slowly add the sulfonyl chloride solution to the stirred, cold ammonium hydroxide. The reaction is exothermic, so a slow addition rate is important to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

If a precipitate (the product) has formed, collect it by vacuum filtration and wash with cold water.

-

If the product remains in solution, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 3-(trifluoromethyl)benzenesulfonamide as a white solid.

-

Characterization of 3-(Trifluoromethyl)benzenesulfonamide

-

Appearance: White solid.

-

Melting Point: 122-126 °C.

-

Spectroscopic Data:

Advancements and Alternative Methods

While the described Sandmeyer reaction is robust, modern advancements aim to improve safety and operational simplicity. A notable development is the use of DABSO (DABCO-bis(sulfur dioxide)) as a stable, solid SO2 surrogate.[7][8][9] This avoids the handling of gaseous sulfur dioxide. The reaction can be performed as a one-pot synthesis from the aniline, where the diazonium salt is generated in situ and immediately consumed, minimizing the accumulation of this potentially hazardous intermediate.[7][8]

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through clear checkpoints:

-

Visual Cues: The color change from yellow-green to blue-green during the preparation of the SO2/CuCl reagent provides a visual confirmation of the catalyst's readiness.[2]

-

Gas Evolution: Vigorous nitrogen evolution during the Sandmeyer reaction is a clear indicator that the reaction is proceeding.

-

Product Precipitation/Extraction: The formation of a solid product upon amination or its successful extraction provides a tangible measure of reaction success before final characterization.

-

Spectroscopic and Physical Characterization: The final validation comes from comparing the melting point and spectroscopic data (NMR, IR) of the synthesized product with literature values.[4][5][6]

Conclusion

The synthesis of 3-(trifluoromethyl)benzenesulfonamide via the diazotization of 3-(trifluoromethyl)aniline followed by a Sandmeyer-type chlorosulfonylation and subsequent amination is a reliable and well-documented pathway. By understanding the rationale behind each experimental step and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and development. The emergence of safer reagents like DABSO further enhances the accessibility and scalability of this important transformation.

References

-

Albright, J. D., et al. (1970s). Synthesis of 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). As cited in a DEA report. [Link]

-

PubChem. 3-(Trifluoromethyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

-

SpectraBase. 3-(Trifluoromethyl)benzenesulfonamide. Wiley-VCH GmbH. [Link]

-

Meerwein, H., et al. As cited in: Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Catalysis. [Link]

-

Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]

-

Schäfer, G., Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. As cited in a PMC article. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). ResearchGate. [Link]

-

Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Synfacts, 20(09), 1051. [Link]

-

SpectraBase. 1H Nuclear Magnetic Resonance (NMR) Chemical Shifts for 3-(Trifluoromethyl)benzenesulfonamide. Wiley-VCH GmbH. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. [Link]

-

De Clercq, E., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603–608. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonamide: Chemical Properties and Reactivity

Introduction

3-(Trifluoromethyl)benzenesulfonamide is a key aromatic organic compound featuring both a sulfonamide (-SO₂NH₂) and a trifluoromethyl (-CF₃) group attached to a benzene ring at the meta position. This unique substitution pattern imbues the molecule with a distinct set of chemical and physical properties that have made it a valuable building block in medicinal chemistry and organic synthesis. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide proton, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. This guide provides a comprehensive overview of the chemical properties and reactivity of 3-(trifluoromethyl)benzenesulfonamide, offering insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of 3-(trifluoromethyl)benzenesulfonamide are fundamental to understanding its behavior in chemical reactions and biological systems. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NO₂S | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 122-126 °C | |

| pKa (aqueous) | 9.69 | [2] |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in water and non-polar organic solvents. | [3][4] |

| CAS Number | 672-58-2 | [1] |

The presence of the trifluoromethyl group, a highly lipophilic moiety, alongside the polar sulfonamide group results in a molecule with moderate polarity. This dual character influences its solubility profile, making it amenable to a range of reaction conditions in various solvent systems.[4][5]

Acidity of the Sulfonamide Proton

The sulfonamide proton (N-H) of 3-(trifluoromethyl)benzenesulfonamide exhibits a pKa of 9.69 in an aqueous environment.[2] The acidity of this proton is a critical factor in its reactivity, particularly in reactions involving deprotonation of the sulfonamide nitrogen. The electron-withdrawing effects of both the sulfonyl group and the trifluoromethyl group on the benzene ring contribute to the stabilization of the resulting conjugate base, thereby increasing the acidity of the N-H proton compared to simple alkyl sulfonamides.[6][7]

Spectroscopic Characterization

The structural features of 3-(trifluoromethyl)benzenesulfonamide can be elucidated using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the sulfonamide protons. The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The sulfonamide protons typically appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both substituents.[8][9]

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and direct way to confirm the presence of the trifluoromethyl group. It is expected to show a singlet at a chemical shift characteristic for an aromatic -CF₃ group, typically around -63 ppm relative to CFCl₃.[10][11][12]

Reactivity

The reactivity of 3-(trifluoromethyl)benzenesulfonamide is governed by the interplay of the sulfonamide and trifluoromethyl functional groups, as well as the aromatic ring.

Reactions of the Sulfonamide Group

The acidic nature of the sulfonamide proton allows for a range of reactions at the nitrogen atom, primarily involving deprotonation followed by reaction with an electrophile.

The sulfonamide can be N-alkylated by treatment with an alkyl halide in the presence of a suitable base. This reaction proceeds via the formation of a sulfonamidate anion, which then acts as a nucleophile.

Experimental Protocol: N-Methylation of 3-(Trifluoromethyl)benzenesulfonamide [13][14]

-

Materials:

-

3-(Trifluoromethyl)benzenesulfonamide

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

To a solution of 3-(trifluoromethyl)benzenesulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-methyl-3-(trifluoromethyl)benzenesulfonamide.

-

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology can be applied to the N-arylation of 3-(trifluoromethyl)benzenesulfonamide with aryl halides or triflates.[15][16][17]

Experimental Protocol: Palladium-Catalyzed N-Arylation [15][18]

-

Materials:

-

3-(Trifluoromethyl)benzenesulfonamide

-

Aryl bromide or iodide

-

Pd₂(dba)₃ (palladium catalyst)

-

Xantphos (ligand)

-

Cesium carbonate (Cs₂CO₃) (base)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 3-(trifluoromethyl)benzenesulfonamide (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (2.0 eq).

-

Add anhydrous toluene or dioxane to the tube.

-

Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

-

Reactions of the Aromatic Ring

The aromatic ring of 3-(trifluoromethyl)benzenesulfonamide is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of both the sulfonamide and trifluoromethyl groups.

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will proceed under forcing conditions.[19][20] The directing effects of the two substituents must be considered. The trifluoromethyl group is a strong deactivating group and a meta-director. The sulfonamide group is also deactivating but is an ortho, para-director. In this case, the directing effects are opposing. However, due to the strong deactivating nature of the trifluoromethyl group, electrophilic attack is most likely to occur at the positions meta to the -CF₃ group and ortho/para to the -SO₂NH₂ group. The most probable positions for substitution are C4 and C6 (ortho to the sulfonamide and meta to the trifluoromethyl group).

Experimental Protocol: Nitration of 3-(Trifluoromethyl)benzenesulfonamide [21][22]

-

Materials:

-

3-(Trifluoromethyl)benzenesulfonamide

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 3-(trifluoromethyl)benzenesulfonamide to the cold sulfuric acid with stirring.

-

To this solution, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the nitrated product(s).

-

The presence of two strong electron-withdrawing groups makes the aromatic ring of 3-(trifluoromethyl)benzenesulfonamide susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group (e.g., a halogen) is present on the ring. The trifluoromethyl and sulfonamide groups will activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex.

Applications in Drug Discovery and Organic Synthesis

3-(Trifluoromethyl)benzenesulfonamide is a valuable precursor in the synthesis of various pharmaceutical agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[23] The sulfonamide moiety is a common pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

A notable application is in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[2][24][25] The trifluoromethylphenyl pyrazole core of celecoxib is often constructed using precursors derived from trifluoromethyl-substituted benzenes.

Conclusion

3-(Trifluoromethyl)benzenesulfonamide is a synthetically versatile molecule with a rich and predictable reactivity profile. The interplay between the electron-withdrawing sulfonamide and trifluoromethyl groups dictates its chemical behavior, making it an important intermediate in the development of new pharmaceuticals and functional materials. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective utilization in research and development.

References

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]

- Supporting Information for a scientific article.

- Supporting information: - The Royal Society of Chemistry.

- Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temper

- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry.

- New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon

- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. University of Southampton ePrints.

- Organic Chemistry – Specific Name Reactions.

- Electronic Supplementary Information (ESI) for a scientific article. The Royal Society of Chemistry.

- Acidities of carboxamides, hydroxamic acids, carbohydrazides, benzenesulfonamides, and benzenesulfonohydrazides in DMSO solution. The Journal of Organic Chemistry.

- 2-methyl-3-(trifluoromethyl)benzenesulfonamide(1208074-79-6) 1H NMR. ChemicalBook.

- Benzenesulfonamide vs Succinimide acidity. Reddit.

- Buchwald–Hartwig amin

- 830-43-3 | CAS DataBase. ChemicalBook. (Provides predicted pKa for a similar compound).

- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitr

- Synthesis routes of 3-(Trifluoromethyl)benzamide. BenchChem.

- Nitration with nitric acid and trifluoromethanesulfonic acid.

- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters.

- The Chemistry Behind Success: Exploring 4-(Trifluoromethoxy)benzenesulfonamide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.

- 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum. ChemicalBook.

- 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum. ChemicalBook.

- 3-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE Product Description. ChemicalBook.

- 3-(Trifluoromethyl)benzenesulfonamide 97 672-58-2. Sigma-Aldrich.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. BenchChem.

- Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.

- 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076. PubChem.

- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitr

- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

- (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO.

- Buchwald-Hartwig Amination Reaction | Prepare for G

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online.

- Series of 19 F NMR spectra recorded during the process of warming a...

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.

- Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir.

- Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.

- Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Solvent Miscibility Table. Sigma-Aldrich.

Sources

- 1. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. 830-43-3 | CAS DataBase [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 9. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. scientificupdate.com [scientificupdate.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. youtube.com [youtube.com]

- 19. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 20. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-(Trifluoromethyl)benzenesulfonamide(672-58-2) 1H NMR [m.chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

3-(Trifluoromethyl)benzenesulfonamide CAS number 672-58-2 properties

An In-Depth Technical Guide to 3-(Trifluoromethyl)benzenesulfonamide (CAS: 672-58-2)

Introduction: A Core Building Block in Modern Chemistry

3-(Trifluoromethyl)benzenesulfonamide is a crystalline solid organic compound distinguished by the presence of two highly influential functional groups: a sulfonamide (-SO₂NH₂) and a trifluoromethyl (-CF₃) group, positioned meta to each other on a benzene ring. This specific arrangement makes it a valuable and versatile building block in the synthesis of complex molecules. Its significance stems from the unique physicochemical properties imparted by these groups, which are highly sought after in the fields of medicinal chemistry and agrochemical development.[1] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 672-58-2 | [1][2][3] |

| Molecular Formula | C₇H₆F₃NO₂S | [1][4] |

| Molecular Weight | 225.19 g/mol | [1][2][3][4] |

| IUPAC Name | 3-(trifluoromethyl)benzenesulfonamide | [4] |

| Synonyms | α,α,α-Trifluorotoluene-3-sulfonamide, m-trifluoromethylbenzenesulfonamide | [1][4][5] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 122-126 °C | [1][2][3] |

| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [2] |

| Purity | Typically ≥97% - ≥98% | [1][2][3] |

| Storage | Store at room temperature in a cool, dark place. Keep container tightly closed. | [1][2][5] |

Spectroscopic Profile for Analytical Characterization

Rigorous analytical characterization is essential for confirming the identity, purity, and structure of 3-(trifluoromethyl)benzenesulfonamide. The following spectroscopic data are characteristic of the compound.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the benzene ring and a broad singlet for the two protons of the sulfonamide (-SO₂NH₂) group.[6][7]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will appear in the typical downfield region (approx. 120-145 ppm).[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum will exhibit characteristic absorption bands:

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 225.[4][10] Analysis of the fragmentation pattern can provide further structural confirmation.

Synthesis and Reactivity

Common Synthetic Pathway

From a practical standpoint, 3-(trifluoromethyl)benzenesulfonamide is most commonly synthesized in the laboratory via a two-step process starting from the commercially available 3-(trifluoromethyl)benzenesulfonyl chloride. This pathway is efficient and relies on well-established chemical transformations.

The workflow involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by ammonia. This amination reaction is a standard method for the formation of sulfonamides.

Caption: Synthetic workflow for 3-(trifluoromethyl)benzenesulfonamide.

Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol describes a representative procedure for the synthesis of 3-(trifluoromethyl)benzenesulfonamide.

Materials:

-

3-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)[11]

-

Aqueous ammonium hydroxide (28-30%, excess, ~5-10 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in DCM or THF (approx. 5-10 mL per gram of starting material).

-

Amination: Cool the solution to 0 °C in an ice bath. Add aqueous ammonium hydroxide (excess) dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side product formation.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up & Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

If THF was used as a solvent, add water and DCM to facilitate phase separation.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality Note: The acid wash removes excess ammonia, while the bicarbonate wash neutralizes any remaining acid, ensuring a clean product upon solvent evaporation.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation:

-

The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield a white crystalline solid.

-

Self-Validation: The identity and purity of the final product must be confirmed. Measure the melting point and compare it to the literature value (122-126 °C).[1][2][3] Acquire ¹H NMR and IR spectra and compare them to reference data to confirm the structure.

-

Chemical Reactivity

The reactivity of 3-(trifluoromethyl)benzenesulfonamide is dictated by its functional groups:

-

Sulfonamide Group: The N-H protons are acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions to build more complex structures.

-

Aromatic Ring: The trifluoromethyl group is a powerful electron-withdrawing and meta-directing group. This deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the positions 5 and, to a lesser extent, 1.

Applications in Drug Discovery and Development

3-(Trifluoromethyl)benzenesulfonamide serves as a pivotal intermediate in the synthesis of biologically active molecules for both the pharmaceutical and agrochemical industries.[1]

-

Pharmaceutical Development: The incorporation of the 3-(trifluoromethyl)phenylsulfonamide scaffold is a common strategy in medicinal chemistry. The trifluoromethyl group can significantly improve a drug candidate's profile by:

-

Enhancing Metabolic Stability: The C-F bond is very strong, blocking metabolic oxidation at that position.

-

Increasing Lipophilicity: This can improve cell membrane permeability and oral bioavailability.

-

Modulating Acidity/Basicity: It can alter the pKa of nearby functional groups, affecting drug-target interactions.

-

-

Agrochemicals: In a similar vein, this compound is used to create novel herbicides and pesticides.[1] The trifluoromethyl group contributes to the potency and environmental persistence of the final active ingredient.

Safety and Handling

It is imperative that researchers handle this compound with appropriate safety precautions.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Harmful)[2] | Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[12] |

| Signal Word: Warning[2] | Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3] |

| Hazard Statements: | Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[13] |

| H302: Harmful if swallowed.[2] | Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2] |

| H315: Causes skin irritation.[2] | |

| H319: Causes serious eye irritation.[2] | |

| H335: May cause respiratory irritation.[2] |

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[13][14]

Conclusion

3-(Trifluoromethyl)benzenesulfonamide (CAS: 672-58-2) is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a trifluoromethyl group and a sulfonamide moiety provides a robust platform for synthesizing novel compounds with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its physicochemical properties, spectroscopic signature, and synthetic accessibility, as detailed in this guide, empowers researchers to leverage its full potential in advancing drug discovery and chemical innovation.

References

-

3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem. National Center for Biotechnology Information. [Link]

-

3-(Trifluoromethyl)benzenesulfonamide - Optional[FTIR] - Spectrum - SpectraBase. Wiley-VCH GmbH. [Link]

-

3-(Trifluoromethyl)benzenesulfonamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. Wiley-VCH GmbH. [Link]

-

3-(Trifluoromethyl)benzenesulfonamide - Optional[MS (GC)] - Spectrum - SpectraBase. Wiley-VCH GmbH. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

-

SAFETY DATA SHEET - Angene Chemical. Angene Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 [sigmaaldrich.com]

- 3. 3-(Trifluoromethyl)benzenesulfonamide 97 672-58-2 [sigmaaldrich.com]

- 4. 3-(Trifluoromethyl)benzene-1-sulfonamide | C7H6F3NO2S | CID 244076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-(Trifluoromethyl)benzenesulfonamide(672-58-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzenesulfonamide(98-10-2) IR Spectrum [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-(トリフルオロメチル)ベンゼンスルホニルクロリド | Sigma-Aldrich [sigmaaldrich.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

The Rising Therapeutic Potential of 3-(Trifluoromethyl)benzenesulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the biological activities of 3-(Trifluoromethyl)benzenesulfonamide derivatives. We will delve into their mechanisms of action, key therapeutic targets, and the experimental methodologies crucial for their evaluation. This document is designed to be a practical resource, bridging fundamental scientific principles with actionable insights for drug discovery and development.

Introduction: The Significance of the Trifluoromethyl-Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore, present in a wide array of clinically approved drugs. Its synthetic accessibility and ability to engage in key hydrogen bonding interactions have made it a cornerstone of medicinal chemistry. The introduction of a trifluoromethyl (-CF3) group onto this scaffold significantly enhances its therapeutic potential. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This strategic chemical modification has led to the emergence of 3-(Trifluoromethyl)benzenesulfonamide derivatives as a promising class of compounds with diverse biological activities, most notably in oncology and infectious diseases.

Key Biological Activities and Mechanisms of Action

Research has illuminated two primary mechanisms through which 3-(Trifluoromethyl)benzenesulfonamide derivatives exert their biological effects: inhibition of carbonic anhydrases and modulation of the PI3K/Akt signaling pathway.

Carbonic Anhydrase Inhibition: A Targeted Approach in Oncology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While several CA isoforms are ubiquitously expressed and crucial for normal physiological processes, certain isoforms, particularly Carbonic Anhydrase IX (CA IX), are overexpressed in many solid tumors.[1][2] This overexpression is often linked to the hypoxic tumor microenvironment and contributes to tumor progression and resistance to therapy.[1]

Derivatives of 3-(Trifluoromethyl)benzenesulfonamide have emerged as potent and often selective inhibitors of CA IX.[1][3][4][5] The sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The trifluoromethylphenyl moiety can then engage in additional interactions within the enzyme's active site, contributing to both potency and isoform selectivity.

The inhibitory potency and selectivity of these derivatives against CA IX are influenced by the nature and position of substituents on the benzenesulfonamide scaffold. Key SAR observations include:

-

The Sulfonamide Group: An unsubstituted sulfonamide group is generally essential for potent CA inhibition as it directly coordinates with the zinc ion in the active site.

-

The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the sulfonamide proton, potentially leading to stronger binding to the zinc ion. Its position on the phenyl ring also influences isoform selectivity.

-

Additional Substituents: The addition of further moieties, often through a "tail approach," can lead to interactions with amino acid residues in the active site cavity, significantly impacting isoform selectivity. For instance, incorporating triazole or pyrazole moieties has been shown to yield highly potent and selective CA IX inhibitors.[3][5]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and metabolism.[6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have suggested that certain trifluoromethyl-containing sulfonamide derivatives can exert their anticancer effects by modulating the PI3K/Akt pathway.[7] While the exact mechanism of interaction is still under investigation, it is hypothesized that these compounds may directly or indirectly inhibit key kinases within this pathway, leading to the downstream suppression of cancer cell growth and survival.

Experimental Evaluation of Biological Activity

A robust and multi-faceted experimental approach is essential to accurately characterize the biological activity of 3-(Trifluoromethyl)benzenesulfonamide derivatives. This section outlines key in vitro assays.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It serves as a primary screening tool to determine the cytotoxic potential of novel compounds against various cancer cell lines.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 3-(Trifluoromethyl)benzenesulfonamide derivatives in the culture medium.

-

Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Carbonic Anhydrase IX Inhibition Assay: Stopped-Flow CO2 Hydration Method

The stopped-flow technique is a powerful method for studying the kinetics of fast enzymatic reactions, such as the CO2 hydration catalyzed by carbonic anhydrases. This assay directly measures the enzymatic activity and the inhibitory effect of the test compounds.[8]

-

Reagent Preparation:

-

Buffer: Prepare a Tris-HCl buffer (pH 7.5).

-

Enzyme Solution: Prepare a stock solution of recombinant human CA IX in the buffer.

-

Substrate Solution: Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

-

pH Indicator: Prepare a solution of a pH-sensitive indicator (e.g., p-nitrophenol) in the buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the 3-(Trifluoromethyl)benzenesulfonamide derivatives in a suitable solvent (e.g., DMSO).

-

-

Stopped-Flow Instrument Setup:

-

Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.

-

Equilibrate the syringes and the mixing chamber to the desired temperature (e.g., 25°C).

-

-

Assay Procedure:

-

Load one syringe with the enzyme and pH indicator solution. For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period.

-

Load the second syringe with the CO2-saturated water.

-

Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH change, which is detected as a change in the absorbance of the indicator.

-

Record the initial rate of the reaction.

-

-

Data Analysis:

-

Determine the initial velocity of the enzyme-catalyzed reaction in the presence and absence of the inhibitor.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 or Ki value from the dose-response curve.

-

Caption: Workflow for the stopped-flow CO2 hydration assay.

Investigating PI3K/Akt Pathway Modulation: Western Blot Analysis

Western blotting is a fundamental technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method can be employed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway, such as Akt itself, providing evidence for the pathway's modulation by the test compounds.

-

Cell Lysis:

-

Treat cancer cells with the 3-(Trifluoromethyl)benzenesulfonamide derivative for a specified time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Akt (Ser473) and anti-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Data Presentation: A Comparative Overview

The following table summarizes the in vitro anticancer and carbonic anhydrase inhibitory activities of selected 3-(Trifluoromethyl)benzenesulfonamide derivatives from the literature.

| Compound ID | Cancer Cell Line | Anticancer IC50 (µM) | CA IX Ki (nM) | Reference |

| Derivative A | MCF-7 (Breast) | 3.35 | 30 | [5] |

| Hep-3B (Liver) | 1.72 | [5] | ||

| Derivative B | MCF-7 (Breast) | 4.02 | 60 | [5] |

| Derivative C | MDA-MB-231 (Breast) | 1.56 | 10.93 | [1] |

| MCF-7 (Breast) | 1.52 | [1] | ||

| Derivative D | MDA-MB-231 (Breast) | 3.58 | 25.06 | [1] |

| MCF-7 (Breast) | 4.58 | [1] | ||

| Acetazolamide | - | - | 25 | [1] |

| Doxorubicin | MCF-7 (Breast) | ~0.5 (varies) | - | [7] |

Conclusion and Future Perspectives

3-(Trifluoromethyl)benzenesulfonamide derivatives represent a versatile and promising scaffold in modern drug discovery. Their ability to potently and selectively inhibit carbonic anhydrase IX, coupled with their potential to modulate the PI3K/Akt signaling pathway, underscores their significant anticancer potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds. Future research should focus on further elucidating the precise molecular interactions within the PI3K/Akt pathway, optimizing the pharmacokinetic properties of these derivatives, and exploring their efficacy in in vivo cancer models. The continued investigation of this chemical class holds great promise for the development of novel and effective therapeutic agents.

References

-

Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Activity of Some Novel Trifluoromethylquinolines Carrying a Biologically Active Benzenesulfonamide Moiety. PubMed. Available at: [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central. Available at: [Link]

-

Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity. PubMed. Available at: [Link]

-

IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available at: [Link]

-

IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available at: [Link]

-

A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

-

Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed. Available at: [Link]

-

Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

-

A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. NIH. Available at: [Link]

-

Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. Available at: [Link]

-

Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. PubMed. Available at: [Link]

-

Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. ResearchGate. Available at: [Link]

-

The synthetic route for compounds 3a–o. ResearchGate. Available at: [Link]

-

Western blotting analysis of PI3K and Akt in PD- and CTX-treated cells. ResearchGate. Available at: [Link]

-

Western blotting for p-AKT, AKT, p-PI3K and PI3K protein expression... ResearchGate. Available at: [Link]

-

Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PubMed Central. Available at: [Link]

-

Western blot analysis of the expression of PI3K/Akt signaling pathway... ResearchGate. Available at: [Link]

-

Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. Available at: [Link]

-

Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica. Available at: [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central. Available at: [Link]

Sources

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Mechanistic Landscape of 3-(Trifluoromethyl)benzenesulfonamide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3-(Trifluoromethyl)benzenesulfonamide and its derivatives within biological systems. Synthesizing current research, this document delves into the molecular interactions, key biological targets, and cellular pathways influenced by this versatile chemical scaffold. We will explore the critical roles of the trifluoromethyl and sulfonamide moieties, which synergistically enhance binding affinity, metabolic stability, and overall biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of trifluoromethyl-substituted benzenesulfonamides.

Introduction: The Significance of the Trifluoromethyl-Benzenesulfonamide Scaffold

The benzenesulfonamide framework is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful strategy in modern drug design. The unique electronic properties of the -CF3 group, particularly its strong electron-withdrawing nature and high lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent molecule.[1][2]

The trifluoromethyl group enhances metabolic stability by fortifying the aromatic ring against oxidative degradation.[1] Furthermore, its introduction can significantly increase a compound's ability to penetrate biological membranes, a crucial attribute for reaching intracellular targets.[1][2] The sulfonamide (-SO2NH2) moiety is a key pharmacophore, acting as a versatile hydrogen bond donor and acceptor, enabling robust and specific interactions with biological targets.[1] This guide will specifically focus on the 3-(Trifluoromethyl)benzenesulfonamide isomer and its derivatives, elucidating their mechanisms of action across various therapeutic areas.

Core Mechanistic Insights: Targeting Key Biological Processes

The biological activity of 3-(Trifluoromethyl)benzenesulfonamide derivatives is multifaceted, with their mechanism of action often dictated by the specific substitutions on the benzenesulfonamide core. Research has identified several key protein families and signaling pathways that are modulated by this class of compounds.

Enzyme Inhibition: A Prevalent Mechanism

A primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of specific enzymes. The sulfonamide group often plays a crucial role in coordinating with metal ions within enzyme active sites or forming key hydrogen bonds with amino acid residues.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Dysregulation of CA activity is implicated in various pathologies, including cancer, glaucoma, and epilepsy. Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety binding to the zinc ion in the enzyme's active site.

Derivatives of benzenesulfonamide have been designed as potent and selective inhibitors of tumor-associated CA isoforms, such as CA IX.[3] The inhibition of CA IX in hypoxic tumors can disrupt pH regulation, leading to apoptosis and a reduction in tumor growth.[3] While direct studies on 3-(Trifluoromethyl)benzenesulfonamide as a CA IX inhibitor are not extensively documented in the provided results, the general principle of benzenesulfonamide-based CA inhibition is a strong potential mechanism.[3]

Receptor tyrosine kinases (RTKs) are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and differentiation. Aberrant RTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzenesulfonamide analogs have been identified as promising kinase inhibitors.[4] For instance, certain derivatives have shown inhibitory activity against Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment.[4] The benzenesulfonamide scaffold can serve as a foundation for designing inhibitors that occupy the ATP-binding pocket of kinases.

Modulation of Viral Proteins

The benzenesulfonamide scaffold has also been explored for its antiviral properties. Recent studies have demonstrated that benzenesulfonamide-containing phenylalanine derivatives can act as novel HIV-1 capsid (CA) inhibitors.[5] These compounds exhibit a dual-stage inhibition profile, affecting both early and late stages of the viral life cycle.[5] The mechanism appears to involve accelerating the assembly of the capsid core, rather than stabilizing it.[5]

The Crucial Role of the Trifluoromethyl Group

The position of the trifluoromethyl group on the benzene ring significantly impacts the biological activity of benzenesulfonamide derivatives.[1] Structure-activity relationship (SAR) studies have consistently shown that positional isomers can exhibit vastly different potencies and selectivities.[1]

The 3-(Trifluoromethyl) substitution influences the electronic distribution of the aromatic ring, which in turn affects the pKa of the sulfonamide proton and its binding interactions with target proteins.[1] The enhanced lipophilicity conferred by the -CF3 group can improve cell permeability and bioavailability.[1][2]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of 3-(Trifluoromethyl)benzenesulfonamide derivatives, a combination of in vitro and in silico techniques is essential.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50) of the compound against a specific enzyme.

Protocol (Example: Carbonic Anhydrase Inhibition Assay):

-

Reagent Preparation:

-

Prepare a stock solution of the 3-(Trifluoromethyl)benzenesulfonamide derivative in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution (e.g., Tris-HCl) at the optimal pH for the enzyme.

-

Prepare a solution of the enzyme (e.g., recombinant human CA IX) and its substrate (e.g., 4-nitrophenyl acetate).

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the compound at various concentrations, and the enzyme solution.

-

Incubate the mixture for a pre-determined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product (e.g., 4-nitrophenol) spectrophotometrically over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cellular Assays

Objective: To assess the effect of the compound on cellular processes such as proliferation, apoptosis, and signaling pathways.

Protocol (Example: Antiproliferative Assay):

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate growth medium.

-

-

Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 3-(Trifluoromethyl)benzenesulfonamide derivative for a specified duration (e.g., 72 hours).

-

-

Viability Assessment:

-

Use a cell viability reagent (e.g., MTT, PrestoBlue) to quantify the number of viable cells.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

-

In Silico Modeling

Objective: To predict the binding mode and interactions of the compound with its biological target.

Protocol (Example: Molecular Docking):

-

Preparation of Ligand and Receptor:

-

Obtain the 3D structure of the 3-(Trifluoromethyl)benzenesulfonamide derivative and optimize its geometry.

-

Retrieve the crystal structure of the target protein (e.g., Carbonic Anhydrase IX) from the Protein Data Bank (PDB).

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor based on the location of the co-crystallized ligand or known active site residues.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the compound within the active site.

-

-

Analysis:

-

Analyze the predicted binding poses and scoring functions to identify the most favorable binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

-

Visualizing the Mechanism

Generalized Signaling Pathway of Benzenesulfonamide-Based Enzyme Inhibition

Caption: A typical experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

3-(Trifluoromethyl)benzenesulfonamide and its derivatives represent a promising class of molecules with diverse therapeutic potential. Their mechanisms of action are primarily centered on the inhibition of key enzymes and the modulation of protein-protein interactions. The strategic placement of the trifluoromethyl group is a critical determinant of their biological activity.

Future research should focus on synthesizing and screening novel derivatives of 3-(Trifluoromethyl)benzenesulfonamide to identify compounds with enhanced potency and selectivity for specific biological targets. A deeper understanding of their structure-activity relationships will be instrumental in optimizing their therapeutic profiles. Furthermore, comprehensive preclinical and clinical studies are warranted to translate the promising in vitro and in silico findings into tangible clinical benefits.

References

- Benchchem. (n.d.). 3-Methoxy-4-(trifluoromethyl)benzenesulfonamide.

- Benchchem. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide.

- National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.

- PubChem. (n.d.). 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide.

- PubChem. (n.d.). 3-(Trifluoromethyl)benzene-1-sulfonamide.

- Grześk, E., et al. (2017). 2, 4, 6-Trimethyl-N-[3-(trifluoromethyl) phenyl] benzenesulfonamide increases calcium influx in lipopolisaccharide-pre-treated arteries. Experimental and Therapeutic Medicine, 13(2), 766-770.

- Ezeokonkwo, M. A., et al. (2019). Biological activity evaluation of some new benzenesulphonamide derivatives. Journal of the Serbian Chemical Society, 84(9), 921-934.

- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28267-28283.

- MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(5), 743.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5183.

- National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylated Benzenesulfonamides

Introduction: The Dawn of a Privileged Scaffold

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of medicinal chemistry, agrochemicals, and materials science. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological properties.[1][2][3] This guide delves into the fascinating history and discovery of a particularly impactful class of compounds: trifluoromethylated benzenesulfonamides. These molecules serve as crucial building blocks and pharmacophores in a wide array of biologically active agents, from anti-inflammatory drugs to herbicides.[4][5] We will explore the genesis of this privileged scaffold, from the early days of organofluorine chemistry to its modern applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance.

Part 1: The Historical Context and Early Discoveries

The story of trifluoromethylated benzenesulfonamides is intrinsically linked to the broader history of organofluorine chemistry. While the biological activity of trifluoromethyl-containing compounds was first investigated by F. Lehmann in 1927, it was in the mid-20th century that interest in these structures began to surge.[6] The development of new synthetic methods for introducing the trifluoromethyl group was a critical enabler of this progress.

The Genesis of Trifluoromethylated Aromatics

An early breakthrough in the synthesis of trifluoromethylated aromatic compounds was the work of Frédéric Swarts in 1892, who demonstrated the reaction between antimony fluoride and benzotrichloride to produce benzotrifluoride.[6] This foundational work laid the groundwork for the industrial production of benzotrifluoride and its derivatives, which are key precursors to trifluoromethylated benzenesulfonamides. In the 1930s, companies like Kinetic Chemicals and IG Farben advanced this technology by replacing antimony trifluoride with hydrogen fluoride, a more practical reagent for large-scale synthesis.[6]

The Emergence of Trifluoromethylated Anilines and Benzenesulfonyl Chlorides